Tridecanoic acid

Catalog No.
S571797
CAS No.
638-53-9
M.F
C13H26O2
M. Wt
214.34 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tridecanoic acid

CAS Number

638-53-9

Product Name

Tridecanoic acid

IUPAC Name

tridecanoic acid

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)

InChI Key

SZHOJFHSIKHZHA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCC(=O)O

Solubility

33 mg/L (at 20 °C)
1.54e-04 M
0.033 mg/mL at 20 °C
0.033 mg/mL

Synonyms

NSC 25955; NSC 69131; Tridecylic Acid; n-Tridecanoic Acid; n-Tridecoic Acid

Canonical SMILES

CCCCCCCCCCCCC(=O)O

Origin and Significance:

Tridecanoic acid can be found naturally in various dairy products like milk and butter []. It is also produced during the anaerobic biodegradation of n-hexadecane, a longer-chain saturated hydrocarbon []. While not extensively studied compared to other fatty acids, tridecanoic acid has been identified as a substrate for phospholipase A2, an enzyme involved in inflammatory processes [].


Molecular Structure Analysis

Tridecanoic acid has a linear hydrocarbon chain of 13 carbons, with a terminal carboxylic acid group (COOH). The carboxylic acid group consists of a carbonyl (C=O) double bond and a hydroxyl (OH) group. The key feature of this molecule is the absence of double bonds within the hydrocarbon chain, making it a saturated fatty acid []. This structure influences its physical and chemical properties.


Chemical Reactions Analysis

Synthesis:

One laboratory method for synthesizing tridecanoic acid involves the permanganate oxidation of 1-tetradecene, a 14-carbon alkene (molecule with a double bond) []. The permanganate ion cleaves the double bond and introduces a carboxylic acid group at its location.

(Balanced equation not available due to complexity of the reaction)

Decomposition:

At high temperatures, tridecanoic acid can undergo thermal decomposition, breaking down into smaller molecules like hydrocarbons and carbon dioxide [].

(Balanced equation not available due to the variety of products formed)

Other Reactions:

Tridecanoic acid can participate in various reactions typical of carboxylic acids, such as esterification (forming esters) and amidation (forming amides) []. However, specific reactions involving tridecanoic acid in research haven't been extensively documented.


Physical And Chemical Properties Analysis

  • Melting point: 41-42 °C []
  • Boiling point: 236 °C (at 100mmHg pressure) []
  • Solubility: Slightly soluble in water, but more soluble in organic solvents like ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) [].
  • Stability: Relatively stable under normal storage conditions [].
  • Energy source: Tridecanoic acid, like other fatty acids, can be broken down by cells to generate energy through cellular respiration [].
  • Membrane structure: Fatty acids are essential components of cell membranes, influencing their fluidity and function [].

Studying Lipid-Protein Interactions and Biological Membranes:

Tridecanoic acid serves as a valuable tool for researchers investigating interactions between lipids (fats) and proteins in biological membranes. Its defined chemical structure allows scientists to control specific aspects of the interaction, enabling them to understand how these molecules influence membrane function and dynamics []. Studies have employed tridecanoic acid to probe protein-lipid interactions in various contexts, including signal transduction and membrane transport processes [].

Investigating Fatty Acid Metabolism:

Tridecanoic acid plays a role in research exploring fatty acid metabolism, the set of biochemical processes by which the body synthesizes, breaks down, and utilizes fatty acids for energy production. Researchers can utilize labeled versions of tridecanoic acid, containing isotopes of specific elements, to trace its pathway through the metabolic pathways within cells []. This allows them to gain insights into how the body handles medium-chain fatty acids like tridecanoic acid compared to other types of fatty acids.

Potential Antibacterial Properties:

Research suggests that tridecanoic acid, in its esterified form (tridecanoic acid methyl ester), possesses antibacterial properties. Studies have shown its effectiveness against various Gram-positive and Gram-negative bacteria, including foodborne pathogens []. The mechanism of action appears to involve disrupting the bacterial cell membrane, leading to growth inhibition and ultimately cell death []. However, further research is needed to fully understand the potential of tridecanoic acid as an antimicrobial agent.

Physical Description

Solid

XLogP3

4.7

Boiling Point

312.4 °C

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

Melting Point

44.5 °C
44.5°C

UNII

19936LIY2V

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 25 of 26 companies (only ~ 3.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

1.26e-05 mmHg

Pictograms

Irritant

Irritant

Other CAS

68002-90-4
638-53-9

Wikipedia

Tridecanoate
Tridecanoic acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]

General Manufacturing Information

All other basic inorganic chemical manufacturing
Fatty acids, C10-16: ACTIVE
Tridecanoic acid: ACTIVE

Dates

Modify: 2023-08-15
1. T. Rezanka and K. Sigler “Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms” Progress in Lipid Research, vol. 48pp. 206-238, 20092. A. Hajra and N. Radin “Biosynthesis of the cerebroside odd-numbered fatty acids” Journal of Lipid Research, vol. 3 pp. 327-332, 19623. S. Alcorn et al. “Taxonomy and Pathogenicity of Erwinia cacticida sp. nov.” International Journal of Systematic Bacteriology, vol. 41 pp. 197-212, 19914. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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